2-Aminohexane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-amino-1,3-diols can be achieved through a process called allene aziridination . This process involves the stereodivergent oxidative amination of allenes, transferring the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product .

Molecular Structure Analysis

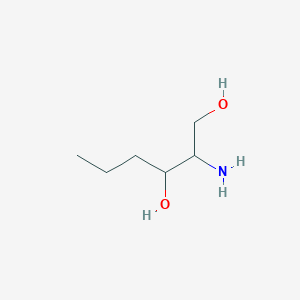

The molecular structure of 2-Aminohexane-1,3-diol consists of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The exact structure can be determined using techniques such as 2D NMR and X-ray spectroscopy .

Chemical Reactions Analysis

Diols, including 2-Aminohexane-1,3-diol, can undergo various chemical reactions. For instance, they can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . They can also be prepared from diketones by reducing the two carbonyl groups using a variety of reducing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of diols can be analyzed using various techniques such as ultrasonic absorption, sound velocity, density, and viscosity measurements . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学的研究の応用

Synthesis of Chiral Amino Alcohols and Diols

Chiral 1,2-amino alcohols and 1,2-diols, including structures similar to 2-aminohexane-1,3-diol, have significant applications in the synthesis of natural and biologically active molecules. Efficient enantioselective syntheses of these compounds have been developed using organocatalysis, highlighting their versatility in synthetic organic chemistry (Ramasastry et al., 2007).

Biocatalytic Synthesis

The biocatalytic synthesis of chiral amino alcohols, such as 2-aminohexane-1,3-diol, demonstrates the potential of eco-friendly and efficient routes for producing these compounds. This approach utilizes engineered enzymes and bioinformatics strategies for the synthesis, representing a significant advancement in green chemistry (Smith et al., 2010).

Modeling Studies in Biochemistry

Model studies using compounds like 1-aminohexan-2-ol, closely related to 2-aminohexane-1,3-diol, have been conducted to understand biochemical processes such as the cleavage of glycosyl residues in collagen. These studies are crucial for insights into biochemical pathways and molecular interactions (Tang & Williams, 1984).

Catalysis and Chemical Reactions

Compounds structurally similar to 2-aminohexane-1,3-diol are utilized in catalysis, such as in hetero-Diels-Alder reactions. These reactions are pivotal in the synthesis of various organic compounds, underscoring the role of such diols in synthetic methodologies (Unni et al., 2005).

Development of Biodegradable Polymers

2-Aminohexane-1,3-diol derivatives are explored for synthesizing functional cyclic carbonate monomers, leading to the development of biodegradable polymers. This research is crucial for advancing materials science, particularly in creating environmentally friendly and biomedically relevant materials (Venkataraman et al., 2013).

Pharmaceutical Research

Compounds like 2-aminohexane-1,3-diol are studied for their potential in synthesizing immunosuppressive drugs. This highlights the significance of such compounds in drug development, particularly in the context of organ transplantation (Kiuchi et al., 2000).

作用機序

Target of Action

It is known that amine-containing stereotriads, where the nitrogen is embedded in an array of three contiguous, heteroatom-bearing chiral carbons, are key motifs in numerous bioactive natural products .

Mode of Action

The mode of action of 2-Aminohexane-1,3-diol involves the stereodivergent oxidative amination of allenes, with transfer of the axial chirality of an enantioenriched precursor to point chirality in each possible diastereomeric 2-amino-1,3-diol product . This process allows for the selective transformation of a single allene into any possible diastereomer of a specific triad .

Biochemical Pathways

The compound’s role in the synthesis of amine triads suggests it may influence pathways involving these structures .

Pharmacokinetics

Its solubility in water and alcohol suggests it may have good bioavailability.

Result of Action

Its role in the synthesis of amine triads suggests it may contribute to the bioactivity of natural products containing these structures .

Action Environment

Its solubility in water and alcohol suggests it may be stable in a variety of environments.

Safety and Hazards

将来の方向性

The future directions of research on 2-Aminohexane-1,3-diol and similar compounds could involve their use in direct alcohol fuel cells for electric energy generation . Additionally, the development of catalytic oxidation systems with bio-relevant metal complexes capable of activating molecular oxygen (O2) is of utmost interest .

特性

IUPAC Name |

2-aminohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLRJWGHGZRUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminohexane-1,3-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)

![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2924918.png)

![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide](/img/structure/B2924923.png)